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Compound of Interest

Compound Name: (3-Aminocyclobutyl)methanol

Cat. No.: B154611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(3-Aminocyclobutyl)methanol is a saturated heterocyclic compound containing a cyclobutane

ring substituted with an aminomethyl and a hydroxymethyl group. Its structural isomers,

particularly the cis and trans diastereomers, are of interest in medicinal chemistry as scaffolds

for the synthesis of novel therapeutic agents. The precise elucidation of their three-dimensional

structure is paramount for understanding their chemical reactivity and biological activity. This

technical guide provides a comprehensive overview of the methodologies and data

interpretation involved in the structure determination of (3-Aminocyclobutyl)methanol,
focusing on spectroscopic techniques and synthetic considerations.

Chemical Structure and Properties
(3-Aminocyclobutyl)methanol exists as cis and trans isomers, referring to the relative

orientation of the amino and methanol substituents on the cyclobutane ring.
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Property Value

Molecular Formula C₅H₁₁NO

Molecular Weight 101.15 g/mol

CAS Number (Free Base) 130369-00-5

CAS Number (cis HCl salt) 142733-65-1

CAS Number (trans HCl salt) 1284250-10-7

cis and trans isomers exhibit distinct physical and chemical properties due to differences in

their molecular symmetry and intramolecular interactions. These differences can be readily

observed in their spectroscopic data.

Synthesis of (3-Aminocyclobutyl)methanol
A common synthetic route to (3-Aminocyclobutyl)methanol involves the reduction of the

corresponding 3-aminocyclobutane-1-carboxylic acid. Lithium aluminum hydride (LiAlH₄) is a

powerful reducing agent capable of converting carboxylic acids to primary alcohols. The

synthesis can be adapted for either the cis or trans isomer by starting with the appropriate

isomer of the carboxylic acid precursor.

Synthesis Workflow

3-Aminocyclobutane-1-carboxylic acid

Reduction Reaction
(0°C to reflux)

LiAlH4 in dry THF

Aqueous Workup
(e.g., Fieser method)

Distillation or
Chromatography (3-Aminocyclobutyl)methanol

Click to download full resolution via product page

Caption: General workflow for the synthesis of (3-Aminocyclobutyl)methanol.

Experimental Protocol: Reduction of 3-
Aminocyclobutane-1-carboxylic acid
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Materials:

3-Aminocyclobutane-1-carboxylic acid (cis or trans isomer)

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Diethyl ether

Saturated aqueous sodium sulfate solution

Anhydrous magnesium sulfate

Hydrochloric acid (for salt formation, if desired)

Procedure:

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a

reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (typically 2-3

equivalents) in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0

°C in an ice bath.

Addition of Starting Material: A solution of 3-aminocyclobutane-1-carboxylic acid in

anhydrous THF is added dropwise to the stirred LiAlH₄ suspension. The rate of addition is

controlled to maintain the reaction temperature below 10 °C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then heated to reflux for several hours to ensure complete reduction. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

Workup: The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the careful,

dropwise addition of a saturated aqueous solution of sodium sulfate. This is followed by the

addition of diethyl ether. The resulting granular precipitate of aluminum salts is removed by

filtration.

Purification: The filtrate is dried over anhydrous magnesium sulfate, and the solvent is

removed under reduced pressure to yield the crude (3-Aminocyclobutyl)methanol. The
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product can be further purified by distillation or column chromatography.

Salt Formation (Optional): For easier handling and improved stability, the free base can be

converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether)

and adding a solution of hydrochloric acid in the same solvent. The resulting precipitate is

collected by filtration and dried.

Structure Elucidation by Spectroscopy
The definitive structure of the synthesized (3-Aminocyclobutyl)methanol isomers is

determined through a combination of spectroscopic techniques.

Logical Workflow for Structure Elucidation

NMR Analysis

Mass Spectrometry
(Molecular Weight)

Final Structure

Infrared Spectroscopy
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Caption: Workflow for the spectroscopic elucidation of (3-Aminocyclobutyl)methanol.

¹H NMR Spectroscopy
Proton NMR provides detailed information about the chemical environment, connectivity, and

stereochemistry of the protons in the molecule. The chemical shifts and coupling constants are

particularly sensitive to the cis/trans isomerism.

Table 1: Representative ¹H NMR Data for trans-(3-Aminocyclobutyl)methanol Hydrochloride
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

CH-NH₃⁺ ~3.5 m -

CH-CH₂OH ~2.5 m -

CH₂ (adjacent to CH-

NH₃⁺)
~2.2 m -

CH₂ (adjacent to CH-

CH₂OH)
~1.8 m -

CH₂OH ~3.4 d ~6.5

NH₃⁺ ~8.0 br s -

OH Variable s -

Note: Data is based on typical values and the available spectrum for the trans-isomer

hydrochloride. Chemical shifts can vary depending on the solvent and concentration.

The relative stereochemistry of the substituents can be inferred from the coupling constants

between the protons on the cyclobutane ring. In general, trans isomers will exhibit different

coupling constants compared to cis isomers due to the differing dihedral angles between

adjacent protons.

¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy reveals the number of unique carbon environments in the

molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3-Aminocyclobutyl)methanol
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Carbon Predicted Chemical Shift (δ, ppm)

CH-NH₂ 45 - 55

CH-CH₂OH 35 - 45

CH₂ (ring) 25 - 35

CH₂OH 60 - 70

Note: These are approximate ranges based on typical values for similar functional groups. The

exact chemical shifts will differ between the cis and trans isomers.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for (3-Aminocyclobutyl)methanol

Functional Group Wavenumber (cm⁻¹) Description

O-H (alcohol) 3200 - 3600 Strong, broad

N-H (amine) 3300 - 3500
Medium, may show two bands

for -NH₂

C-H (alkane) 2850 - 3000 Strong

C-O (alcohol) 1000 - 1260 Strong

N-H (bend) 1550 - 1650 Medium

Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound and information about its

fragmentation pattern, which can aid in structure confirmation.

Table 4: Predicted Mass Spectrometry Data for (3-Aminocyclobutyl)methanol
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Ion m/z Description

[M+H]⁺ 102.0913 Protonated molecular ion

[M+Na]⁺ 124.0733 Sodium adduct

[M-H]⁻ 100.0768 Deprotonated molecular ion

[M+H-H₂O]⁺ 84.0813
Loss of water from the

protonated ion

The fragmentation pattern will involve cleavage of the substituents from the cyclobutane ring

and fragmentation of the ring itself.

Conclusion
The structure elucidation of (3-Aminocyclobutyl)methanol isomers is a systematic process

that combines chemical synthesis with a suite of spectroscopic techniques. The detailed

analysis of NMR, IR, and mass spectrometry data allows for the unambiguous assignment of

the chemical structure and stereochemistry of the target molecules. This foundational

knowledge is critical for the rational design and development of new chemical entities based on

this versatile scaffold for various applications in the pharmaceutical industry.

To cite this document: BenchChem. [Structure Elucidation of (3-Aminocyclobutyl)methanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154611#3-aminocyclobutyl-methanol-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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